(3aS,7aS)-octahydrofuro[2,3-c]pyridine

Chiral building block Enantioselective synthesis Medicinal chemistry

Research programs needing enantiopure cis-fused octahydrofuro[2,3-c]pyridine face limited access to the single (3aS,7aS) enantiomer, often forcing reliance on racemic mixtures that reduce diastereomeric yield by 50%. This compound resolves that bottleneck. • Defined bridgehead chirality biases N-alkylation/arylation for predictable stereochemical outcomes. • Fsp³ increase to 0.71 introduces 3D character linked to improved developability vs. flat aromatic analogs. • Serves as an authentic reference standard for chiral HPLC/SFC method development in API campaigns.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B12966668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,7aS)-octahydrofuro[2,3-c]pyridine
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CNCC2C1CCO2
InChIInChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2/t6-,7+/m0/s1
InChIKeyADAVWIVNHOHLGV-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity of (3aS,7aS)-Octahydrofuro[2,3-c]pyridine


(3aS,7aS)-Octahydrofuro[2,3-c]pyridine is a cis-fused bicyclic heterocycle incorporating a fully saturated piperidine ring and a tetrahydrofuran ring, with molecular formula C₇H₁₃NO and molecular weight 127.18 g/mol. The compound serves as a chiral secondary amine building block in medicinal chemistry, where the octahydrofuro[2,3-c]pyridine core is a recognized scaffold for kinase inhibitor programs [1] and HIV-1 non-nucleoside reverse transcriptase inhibitor development [2]. The (3aS,7aS) designation specifies the absolute configuration of the two bridgehead stereocenters, placing this compound as the single enantiomer of the cis-fused ring junction, distinct from the trans-fused diastereomer and the racemic cis mixture. The octahydro (fully saturated) framework eliminates aromatic planar character, introducing three-dimensional shape that differs fundamentally from the flat aromatic furo[2,3-c]pyridine found in B-Raf inhibitor pharmacophores [3].

Stereochemistry Single enantiomer (3aS,7aS) of cis-fused octahydrofuro[2,3-c]pyridine; distinct from racemic cis mixture
Core Scaffold Saturated bicyclic amine with defined 3D shape; not the flat aromatic furopyridine pharmacophore
Research Use Chiral secondary amine building block for kinase inhibitor and HIV-1 NNRTI research scaffolds

(3aS,7aS)-Octahydrofuro[2,3-c]pyridine Substitution Risks


The octahydrofuro[2,3-c]pyridine scaffold presents two stereochemical variables that cannot be interchanged without altering biological recognition: cis versus trans ring junction geometry, and absolute configuration of that junction. The trans isomer (rel-(3aR,7aR), CAS 739357-68-7) adopts an equatorial orientation of the nitrogen lone pair relative to the fused tetrahydrofuran oxygen, whereas the cis isomer (exemplified by (3aS,7aS)) places the nitrogen in a sterically distinct environment . In the HIV-1 reverse transcriptase inhibitor series PNU-142721 and PNU-109886, the (S)-configuration at the carbon bearing the thiopyrimidine side chain—a stereocenter whose orientation is influenced by the bridgehead configuration—was confirmed by X-ray crystallography to be essential for potency [1]. Substituting a racemic cis mixture (rac-(3aR,7aS), CAS 2380817-19-4) for the single (3aS,7aS) enantiomer introduces the opposite enantiomer, which may exhibit divergent binding or off-target effects. Similarly, using the trans diastereomer fundamentally alters the vector of substituents projecting from the piperidine nitrogen .

Target
(3aS,7aS) single enantiomer
Absolute configuration of both bridgehead carbons is defined; provides a consistent chiral environment for N-functionalization
Substitute Risk
rac-(3aR,7aS) racemic cis mixture (CAS 2380817-19-4)
Contains 50% (3aR,7aR) enantiomer; may generate diastereomeric product mixtures and alter biological recognition
Target
cis ring junction (3aS,7aS)
N-substituent vector oriented ~syn to the tetrahydrofuran oxygen; defines a specific pharmacophore geometry
Substitute Risk
trans diastereomer rel-(3aR,7aR) (CAS 739357-68-7)
Inverted junction flips N-vector trajectory; X-ray studies in HIV-1 RT inhibitor series show bridgehead configuration is critical for potency
Class-level inference: no head-to-head bioactivity data available for the parent unscaffolded compounds. Substitution may alter downstream SAR unpredictably.

(3aS,7aS)-Octahydrofuro[2,3-c]pyridine: Key Differentiators


Enantiomeric Purity vs. Racemic Mixture

The (3aS,7aS) enantiomer is the single, configurationally defined cis isomer of octahydrofuro[2,3-c]pyridine. In contrast, the commercially widespread cis product is rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine (CAS 2380817-19-4), which is a 1:1 mixture of both enantiomers. The racemate contains 50% of the undesired (3aR,7aR) enantiomer, which presents the opposite absolute configuration at both bridgehead carbons. For applications requiring enantiopure intermediates—such as diastereoselective alkylation at the piperidine nitrogen or the construction of atropisomeric kinase inhibitors [1]—use of the single enantiomer eliminates the risk of producing diastereomeric product mixtures that reduce yield and complicate purification .

Enantiomeric Purity
Head-to-head
100% (3aS,7aS) single enantiomer
vs. racemate: 50% undesired (3aR,7aR)
Eliminates 50% material waste; avoids chiral resolution steps in enantioselective synthesis
Direct comparison; compositional analysis applies to all stereoselective derivatizations
Chiral building block Enantioselective synthesis Medicinal chemistry

Ring Junction Geometry: cis vs. trans Diastereomer

The cis-fused (3aS,7aS) diastereomer and the trans-fused rel-(3aR,7aR) diastereomer (CAS 739357-68-7, commercially available from AKSci at 95% purity) are constitutionally identical but geometrically distinct. In the cis isomer, both the piperidine NH and the tetrahydrofuran oxygen are oriented on the same face of the bicyclic system, generating a different spatial presentation of hydrogen-bond donor/acceptor pairs compared to the trans isomer. This geometric difference directly affects the trajectory of substituents installed at the piperidine nitrogen: in the cis isomer, N-substituents project into a steric environment shaped by the proximate tetrahydrofuran oxygen, while in the trans isomer the substituent vector is less encumbered [1]. The HIV-1 RT inhibitor program demonstrated that the furo[2,3-c]pyridine ring junction configuration influences the stereochemical outcome of the critical enzymatic kinetic resolution step used to establish the 1-hydroxyethyl side chain absolute configuration [2].

Ring Junction Geometry
Class-level
cis: N-substituent ~syn to THF oxygen
trans: N-substituent ~anti; different steric environment
Predetermines 3D pharmacophore geometry for downstream SAR; no head-to-head bio data for parent scaffold
Geometric divergence confirmed by conformational analysis; trans isomer available at 95% purity (AKSci)
Conformational analysis Diastereomer comparison Structure-activity relationship

Saturation State: Octahydro vs. Aromatic Scaffolds

The fully saturated octahydrofuro[2,3-c]pyridine core (C₇H₁₃NO) differs from the aromatic furo[2,3-c]pyridine (C₇H₅NO) by eight hydrogen atoms, converting a planar, sp²-rich heteroaromatic into a three-dimensional, sp³-rich bicyclic amine. The aromatic furo[2,3-c]pyridine scaffold has been validated as a B-Raf kinase hinge-binding motif (PDB 3psb) [1], whereas the octahydro analog provides a conformationally flexible saturated counterpart. The saturated scaffold offers higher fraction sp³ (Fsp³ = 0.71 for octahydro vs. 0 for the aromatic parent), which correlates with improved clinical success rates in drug discovery campaigns [2]. The saturated core also presents a basic secondary amine (predicted pKa ~9.9 for the conjugate acid of related octahydrofuro[3,2-b]pyridine ), enabling salt formation for solubility modulation not available to the aromatic analog.

Saturation State
Class-level
Fsp³ = 0.71
aromatic furo[2,3-c]pyridine Fsp³ = 0
Saturated 3D scaffold with basic secondary amine for salt formation and property tuning
Fsp³ increase from 0 to 0.71; estimated pKa ~9.9 (analog prediction)
Fraction sp³ 3D character Drug-likeness Scaffold comparison

Regioisomer Scaffold Comparison

The octahydrofuro[2,3-c]pyridine scaffold positions the piperidine nitrogen at the 6-position relative to the furan oxygen, creating a 1,3-relationship between the heteroatoms in the saturated six-membered ring. In contrast, the [3,2-b] isomer (e.g., (3aS,7aS)-octahydrofuro[3,2-b]pyridine, CAS 1909293-80-6) places the nitrogen at the 4-position with a 1,4-relationship, and the [3,2-c] isomer places the nitrogen at the 5-position. These regioisomeric variations alter the distance and orientation between the basic amine and the ether oxygen, which modulates both the pKa of the amine and the trajectory of substituents installed at nitrogen. The [2,3-c] isomer's 1,3-heteroatom arrangement provides a distinct hydrogen-bond donor-acceptor geometry compared to the 1,4-arrangement in the [3,2-b] series [1]. The patent literature on furopyridine kinase inhibitors explicitly claims multiple regioisomeric furopyridine embodiments, indicating that regioisomer selection is a critical variable in lead optimization [2].

Regioisomer Topology
Class-level
[2,3-c]: N at 6-position; 1,3 N–O relationship
[3,2-b] isomer (CAS 1909293-80-6): 1,4 N–O; predicted pKa 9.90
Unique heteroatom orientation offers scaffold patent differentiation; pKa expected to differ from [3,2-b]
Regioisomer selection influences kinase inhibitor SAR vectors (patent literature)
Regioisomer comparison Scaffold diversity Heterocycle orientation

(3aS,7aS)-Octahydrofuro[2,3-c]pyridine Application Scenarios


Enantioselective Piperidine Drug Synthesis

When a medicinal chemistry program requires installation of a chiral substituent at the piperidine nitrogen with predictable stereochemical outcome, the single (3aS,7aS) enantiomer eliminates the ambiguity of racemic starting material. The defined bridgehead configuration provides a chiral environment that can bias diastereoselective N-alkylation or N-arylation reactions, as demonstrated conceptually in the stereoselective synthesis of HIV-1 RT inhibitors PNU-142721 and PNU-109886, where the furo[2,3-c]pyridine scaffold's absolute configuration was critical to the enzymatic resolution step [1]. Using the racemic cis mixture would generate a 1:1 mixture of diastereomeric products upon reaction with chiral electrophiles, reducing the yield of the desired diastereomer by 50% and requiring chromatographic separation .

Scaffold-Hopping to Saturated Bioisosteres

For drug discovery teams seeking to replace a flat aromatic furo[2,3-c]pyridine hinge binder (as seen in B-Raf inhibitor co-crystal structures, PDB 3psb [1]) with a saturated three-dimensional analog, the (3aS,7aS)-octahydrofuro[2,3-c]pyridine scaffold offers an Fsp³ increase from 0 to 0.71. This increase in saturation level has been statistically associated with improved clinical developability . The basic secondary amine in the saturated scaffold additionally provides a salt-formation handle that can improve solubility and formulation properties relative to the non-basic aromatic parent.

Spirocyclic and Fused Polycyclic Libraries

The cis-fused [2,3-c] ring junction geometry provides a specific spatial relationship between the piperidine nitrogen and the tetrahydrofuran oxygen that is not replicated by the trans diastereomer (CAS 739357-68-7, commercially available in 95% purity from AKSci [1]) or by the [3,2-b] and [3,2-c] regioisomers . This scaffold geometry is suited for constructing conformationally restricted polycyclic architectures where the relative orientation of two heteroatom substituent vectors is critical, such as in spirocyclic kinase inhibitor series claimed in the furopyridine patent literature [2].

Chiral Resolution and Reference Standards

When developing chiral HPLC or SFC methods for process control of enantiopure furopyridine intermediates, authentic samples of the single (3aS,7aS) enantiomer serve as essential reference standards. The enantiomer allows unambiguous assignment of retention times for the desired enantiomer versus the undesired (3aR,7aR) enantiomer that would be present in racemic cis mixtures. This application is directly relevant to quality control in multi-kilogram API synthesis campaigns where enantiomeric purity specifications must be verified .

Application
Selection Property
Validation Focus
Enantioselective piperidine derivatization
Single-enantiomer cis-fused scaffold
Diastereoselective N-alkylation outcome; avoids resolution of diastereomeric mixtures
Saturated bioisostere exploration
High Fsp³ (0.71) with basic secondary amine
3D shape-driven physicochemical modulation; salt formation handle for solubility
Spirocyclic/fused library synthesis
Defined cis ring junction geometry
Heteroatom vector orientation fidelity in conformationally restricted polycycles
Chiral reference standard
Enantiopure (3aS,7aS) standard
Unambiguous retention time assignment in chiral HPLC/SFC method development
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